An In-depth Technical Guide to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
An In-depth Technical Guide to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Cyanopiperazines in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of blockbuster drugs.[1] Its unique conformational properties and the ability to modulate physicochemical characteristics through substitution at its two nitrogen atoms have made it an invaluable component in drug design.[1][2] While N-substituted piperazines are common, C2-substituted chiral piperazines, such as (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, represent a more advanced and less explored class of building blocks with significant potential for creating novel therapeutics with enhanced specificity and potency.
This guide provides a comprehensive technical overview of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, a molecule that combines the structural rigidity of the piperazine core, the stereochemical control of a chiral center, the synthetic versatility of the di-tert-butoxycarbonyl (Boc) protecting groups, and the reactive potential of a nitrile functionality. Although a specific CAS number for this exact compound is not readily found in public databases, its close structural analog, (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is registered under CAS number 788799-69-9, indicating the synthetic accessibility of this class of compounds.[3]
The cyano group is of particular interest as it can serve as a precursor to a variety of functional groups, including amines, amides, and tetrazoles, or act as a bioisostere for other functionalities. Furthermore, cyanamides have emerged as valuable scaffolds in the development of covalent inhibitors for enzymes, such as deubiquitinating enzymes (DUBs), highlighting the potential of cyanopiperazines in targeted therapies.[4]
This document will delve into the plausible synthetic strategies, physicochemical properties, analytical characterization, and potential applications of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, providing a foundational resource for researchers aiming to leverage this unique molecular architecture.
Physicochemical Properties and Structural Features
The molecular structure of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is characterized by several key features that dictate its chemical behavior and utility.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₅H₂₅N₃O₄ | Based on structure |
| Molecular Weight | 311.38 g/mol | Based on structure |
| Chirality | (S)-configuration at C2 | Defined by synthesis from (S)-amino acid precursor |
| Protecting Groups | Two tert-butoxycarbonyl (Boc) groups | Provides stability and allows for orthogonal deprotection strategies.[5][6] |
| Key Functional Group | Nitrile (-C≡N) | Can be hydrolyzed, reduced, or participate in cycloadditions. |
| Physical Appearance | Expected to be a white to off-white solid | Based on similar protected amino acid derivatives.[7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from the nonpolar nature of the Boc groups. |
The two Boc groups on the nitrogen atoms significantly influence the molecule's properties. They decrease the basicity of the nitrogens, increase lipophilicity, and lock the piperazine ring into a more defined conformation. The tert-butyl groups provide steric hindrance, which can direct the reactivity of other parts of the molecule. The Boc groups are stable to a wide range of reagents but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperazine nitrogens.[6]
Proposed Stereoselective Synthesis
The stereoselective synthesis of 2-substituted piperazines is a well-established field, often relying on chiral pool starting materials such as α-amino acids.[8][9] A plausible and efficient synthetic route to (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can be envisioned starting from (S)-piperazine-2-carboxylic acid or a suitable precursor. A key transformation would be the conversion of the carboxylic acid functionality into a nitrile.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
-
Rationale: The protection of both nitrogen atoms with Boc groups is crucial to prevent side reactions and to control the reactivity of the piperazine ring in subsequent steps.[10][11]
-
Procedure:
-
To a solution of (S)-piperazine-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the mixture to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of (S)-1,4-Di-Boc-piperazine-2-carboxamide
-
Rationale: Conversion of the carboxylic acid to a primary amide is a necessary intermediate step for the subsequent dehydration to the nitrile.
-
Procedure:
-
Dissolve (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours until the evolution of gas ceases.
-
Concentrate the reaction mixture in vacuo to remove excess reagent.
-
Redissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.
-
Step 3: Synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
-
Rationale: The dehydration of the primary amide is a standard method for the synthesis of nitriles. Trifluoroacetic anhydride (TFAA) is an effective dehydrating agent for this transformation.
-
Procedure:
-
Dissolve the (S)-1,4-Di-Boc-piperazine-2-carboxamide (1.0 eq) in anhydrous DCM and triethylamine (2.5 eq) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target compound.
-
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Two distinct signals for the tert-butyl protons of the Boc groups. - A multiplet for the proton at the chiral C2 center. - A series of multiplets for the diastereotopic protons of the piperazine ring. |
| ¹³C NMR | - Signals for the quaternary carbons of the tert-butyl groups. - Signals for the carbonyl carbons of the Boc groups. - A signal for the nitrile carbon. - Signals for the carbons of the piperazine ring. |
| FT-IR | - A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. - Strong absorption bands for the carbonyl (C=O) stretch of the Boc groups around 1690-1710 cm⁻¹. - C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Chiral HPLC | - A single peak on a suitable chiral stationary phase to confirm enantiomeric purity. |
Applications in Drug Discovery and Organic Synthesis
The unique structural features of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate make it a valuable building block for various applications in drug discovery and organic synthesis.
Diagram: Potential Synthetic Transformations
Caption: Synthetic utility of the target compound.
-
Scaffold for Biologically Active Molecules: The piperazine core is present in numerous drugs with a wide range of therapeutic activities, including antipsychotic, antidepressant, and anti-inflammatory agents.[1][12][13] The introduction of a chiral cyano-substituted carbon at the C2 position allows for the exploration of novel chemical space and the development of more selective and potent drug candidates.
-
Covalent Inhibitors: The nitrile group can act as a "warhead" in targeted covalent inhibitors.[4] This is a rapidly growing area in drug discovery, as covalent inhibitors can offer increased potency and duration of action.
-
Peptidomimetics: The rigid, chiral piperazine scaffold can be used to mimic peptide turns and loops, leading to the development of peptidomimetics with improved metabolic stability and oral bioavailability.
-
Synthesis of Complex Heterocycles: The nitrile and the protected amine functionalities can be elaborated into more complex heterocyclic systems, providing access to novel molecular architectures for high-throughput screening and lead optimization.
Conclusion
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and organic synthesis. While not a commercially common compound, its synthesis is readily achievable through established stereoselective methods. The combination of a chiral piperazine core, orthogonal protecting groups, and a reactive nitrile functionality provides a powerful platform for the creation of novel, high-value molecules. This guide serves as a foundational resource for researchers seeking to harness the potential of this and related chiral cyanopiperazines in their scientific endeavors.
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